molecular formula C13H15FN2O7 B8537516 5'-Deoxy-5-fluorouridine 2',3'-diacetate CAS No. 76462-82-3

5'-Deoxy-5-fluorouridine 2',3'-diacetate

Cat. No. B8537516
CAS RN: 76462-82-3
M. Wt: 330.27 g/mol
InChI Key: ONKMZOUZXRFSQO-RPULLILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Deoxy-5-fluorouridine, also known as Doxifluridine, is a second-generation nucleoside analog prodrug . It is a fluoropyrimidine derivative of 5-FU, designed to improve oral bioavailability and avoid dihydropyrimidine dehydrogenase degradation in the digestive system . It is used as a cytostatic agent in chemotherapy in several Asian countries .


Molecular Structure Analysis

The molecular formula of 5’-Deoxy-5-fluorouridine is C9H11FN2O5 . Its crystal structure was determined from laboratory X-ray powder diffraction data . The compound crystallizes in the triclinic space group P 1 with two molecules in the asymmetric unit .


Physical And Chemical Properties Analysis

The molecular weight of 5’-Deoxy-5-fluorouridine is 246.194 g/mol . More detailed physical and chemical properties are not provided in the search results.

Mechanism of Action

The antineoplastic properties of 5’-Deoxy-5-fluorouridine occur upon conversion of the compound to 5-fluorouracil by the enzyme thymidine phosphorylase . It is also an intermediate in the three-stage enzymatic conversion of capecitabine to 5-fluorouracil . Liberation of 5-FU is the active metabolite and leads to inhibition of DNA synthesis and cell death .

Safety and Hazards

High thymidine phosphorylase expression is found in the human intestinal tract, resulting in dose-limiting toxicity (diarrhea) in some individuals . The most frequent adverse effects for doxifluridine were neurotoxicity and mucositis .

properties

CAS RN

76462-82-3

Molecular Formula

C13H15FN2O7

Molecular Weight

330.27 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate

InChI

InChI=1S/C13H15FN2O7/c1-5-9(22-6(2)17)10(23-7(3)18)12(21-5)16-4-8(14)11(19)15-13(16)20/h4-5,9-10,12H,1-3H3,(H,15,19,20)/t5-,9-,10-,12-/m1/s1

InChI Key

ONKMZOUZXRFSQO-RPULLILYSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC(=O)C)OC(=O)C

Origin of Product

United States

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